(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Overview
Description
(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: is a complex organic compound characterized by its unique molecular structure, which includes multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of a suitable phenyl-substituted silacyclopentane with chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure the formation of the desired chiral centers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and advanced purification techniques helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as alcohols or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or silane derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and silanes.
Substitution: Various substituted silacyclopentanes and related derivatives.
Scientific Research Applications
(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple chiral centers.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Applied in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: is compared with other similar compounds, such as:
(4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1-oxa-3-aza-2-silacyclopentane: Similar structure but different substituents.
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane: Contains an allyl group instead of a phenyl group.
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Different functional groups and core structure.
Properties
IUPAC Name |
(4R,5R)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16+,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWPVQENFHZEA-YDCKXFNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677233 | |
Record name | (4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236123-69-5 | |
Record name | (4R,5R)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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